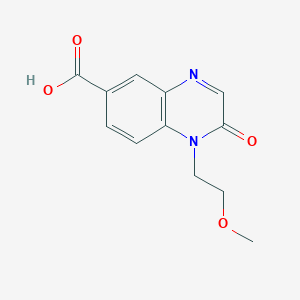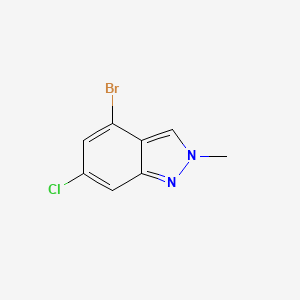
4-Chloropyridine-3-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropyridine-3-sulfonyl chloride hydrochloride can be synthesized through the reaction of 4-chloropyridine with sulfuryl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperature conditions and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting with an amine can produce a sulfonamide derivative .
Scientific Research Applications
4-Chloropyridine-3-sulfonyl chloride hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloropyridine-3-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the 4-position.
3-Sulfonyl Chloride Pyridine: Another derivative with a sulfonyl chloride group at the 3-position but without the chlorine atom at the 4-position.
Uniqueness
4-Chloropyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile in chemical synthesis .
Properties
Molecular Formula |
C5H4Cl3NO2S |
|---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
4-chloropyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-8-3-5(4)11(7,9)10;/h1-3H;1H |
InChI Key |
MSIYZHKSOISDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)










